N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide
Description
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a morpholine ring, a naphthalene core, and a thiophene sulfonamide group
Properties
IUPAC Name |
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c21-17-12-4-1-2-5-13(12)18(22)16(20-7-9-25-10-8-20)15(17)19-27(23,24)14-6-3-11-26-14/h1-6,11,19H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMFMVUGBOSMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core, which undergoes functionalization to introduce the morpholine and thiophene sulfonamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives, including N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study indicated that certain sulfonamides could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for tumor growth. For instance, sulfonamides can act as inhibitors of carbonic anhydrase or other metabolic enzymes involved in cancer cell metabolism, leading to reduced tumor viability .
Biological Research
Enzyme Inhibition Studies
this compound has been evaluated for its potential to inhibit various enzymes. In particular, studies have focused on its ability to inhibit dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), both of which are implicated in numerous physiological processes and disease states . Compounds within this class have shown micromolar inhibition levels against these targets.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of sulfonamides. The compound's structural features suggest potential activity against bacterial infections. In vitro assays have indicated that similar sulfonamide compounds can inhibit the growth of a range of pathogenic bacteria .
Material Science
Synthesis of Functionalized Materials
The unique reactivity of this compound allows it to be utilized in the synthesis of functionalized polymers and materials. Researchers have investigated its application in creating novel materials with tailored properties for use in drug delivery systems and other biomedical applications .
Case Studies
-
Anticancer Efficacy Study
A study conducted by the National Cancer Institute evaluated a series of sulfonamide derivatives against a panel of human tumor cell lines. The results indicated that this compound showed a mean growth inhibition rate significantly higher than control compounds, highlighting its potential as an anticancer agent . -
Enzyme Inhibition Assessment
Research published in Molecules reported on the inhibitory effects of several sulfonamide derivatives on DDAH and ADI. The findings demonstrated that modifications to the core structure could enhance inhibitory potency, suggesting pathways for further development in therapeutic applications targeting these enzymes .
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, morpholine-containing molecules, and thiophene sulfonamides. Examples are:
- Naphthalene-2-sulfonamide
- Morpholine-4-carboxamide
- Thiophene-2-sulfonic acid
Uniqueness
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its chemical formula and molecular weight of approximately 392.44 g/mol. Its structure features a thiophene ring attached to a sulfonamide group and a naphthalene derivative, which contributes to its unique biological properties.
Antimicrobial Properties
Sulfonamides, including derivatives like this compound, are known for their bacteriostatic effects. They inhibit bacterial growth by interfering with folate synthesis. Recent studies have shown that hybridization of sulfonamides with various heterocycles enhances their antimicrobial efficacy. For instance, compounds combining thiophene with sulfonamide structures have exhibited significant activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. A study demonstrated that sulfonamide hybrids could induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of a dioxonaphthalene moiety has been linked to increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds similar to this compound have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
